molecular formula C15H23NO4 B6319537 Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate CAS No. 1057489-72-1

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate

Cat. No.: B6319537
CAS No.: 1057489-72-1
M. Wt: 281.35 g/mol
InChI Key: NFOQOHIIGXPGGP-UHFFFAOYSA-N
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Description

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate is an organic compound with the molecular formula C15H23NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position is substituted with a bis(2-methoxyethyl)aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with bis(2-methoxyethyl)amine. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like 1,2-dichloroethane. The mixture is heated to 60°C and stirred for 18 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Material Science: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bis(2-methoxyethyl)amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-formylbenzoate

Uniqueness

Methyl 4-((bis(2-methoxyethyl)amino)methyl)benzoate is unique due to the presence of the bis(2-methoxyethyl)amino group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 4-[[bis(2-methoxyethyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-10-8-16(9-11-19-2)12-13-4-6-14(7-5-13)15(17)20-3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQOHIIGXPGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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